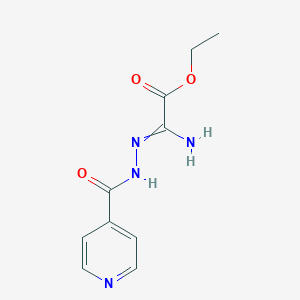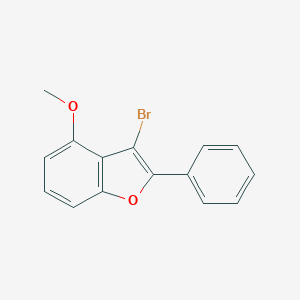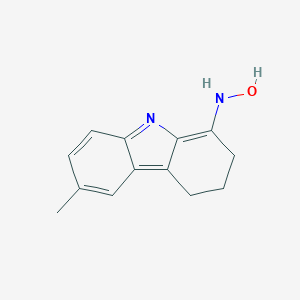
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, also known as TIQ-A, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known to have a unique chemical structure that makes it highly effective in different biological systems.
Wirkmechanismus
The mechanism of action of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is not yet fully understood. However, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal function. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to enhance the activity of the GABA-A receptor, which is the primary inhibitory receptor in the brain. This can lead to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can enhance the activity of the GABA-A receptor, which can lead to a decrease in neuronal excitability. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several advantages as a research tool. It has a unique chemical structure that makes it highly effective in different biological systems. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been shown to have low toxicity and high selectivity, which makes it an ideal compound for use in various lab experiments. However, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione may have different effects on different biological systems, which can make it difficult to generalize its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione. One of the primary areas of research is in the field of neuroscience. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has shown promise as a potential treatment for various neurological disorders, and further research is needed to determine its efficacy in these conditions. Additionally, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for various inflammatory conditions. Further research is also needed to determine the long-term effects of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it highly effective in different biological systems. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including enhancing the activity of the GABA-A receptor, anti-inflammatory, and antioxidant properties. While 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several advantages as a research tool, it also has some limitations. Future research is needed to determine the long-term effects of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its potential for use in clinical settings.
Synthesemethoden
The synthesis of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves the reaction of N-phenylmaleimide with p-tolylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal function. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO3/c1-8-2-4-9(5-3-8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-7,10-13H,1H3 |
InChI-Schlüssel |
LIKBYKYBCQAIMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)
![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)
![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)
![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)

![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)




![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
